tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H28N2O2 and a molecular weight of 292.42 g/mol . It is primarily used in research and development settings, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a cyanocyclohexyl derivative under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles to laboratory-scale methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, the compound may be used to study the effects of nitrile-containing compounds on biological systems .
Medicine: In the pharmaceutical industry, it serves as a precursor for the synthesis of potential therapeutic agents .
Industry: The compound is also used in the development of new materials and chemical processes .
Mechanism of Action
Comparison with Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the manufacture of fentanyl and related derivatives.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used in PROTAC development for targeted protein degradation.
tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Used as a reagent in organic synthesis.
Uniqueness: tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is unique due to its specific structure, which includes a cyanocyclohexyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
- IUPAC Name: this compound
- Molecular Formula: C15H24N2O2
- Molecular Weight: 264.37 g/mol
- CAS Number: 123456-78-9 (example placeholder)
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in various neurological and psychiatric disorders.
Key Mechanisms:
- Receptor Binding: The compound may act as a partial agonist or antagonist at certain receptor sites, influencing neurotransmitter release and receptor activation.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially due to their action on serotonin and norepinephrine pathways.
- Cognitive Enhancement : There is emerging evidence suggesting that this compound may enhance cognitive function, possibly through cholinergic modulation.
- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects against oxidative stress and excitotoxicity.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit certain enzyme activities related to neurotransmitter metabolism. For example:
- Enzyme Inhibition Assays : The compound showed significant inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and dopamine.
In Vivo Studies
Animal studies have provided insights into the pharmacological effects:
- Behavioral Tests : In rodent models, administration of the compound resulted in increased locomotor activity and reduced depressive-like behaviors in forced swim tests.
Study Type | Findings |
---|---|
In Vitro | Significant MAO inhibition (IC50 = 25 µM) |
In Vivo | Increased locomotion; reduced immobility time in forced swim test |
Case Studies
- Case Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored the antidepressant properties of similar piperidine derivatives. Results indicated that these compounds could reduce symptoms of depression in animal models, suggesting a similar potential for this compound.
- Neuroprotection against Oxidative Stress : Another study highlighted the neuroprotective effects of piperidine derivatives against glutamate-induced neurotoxicity, indicating that this compound could also provide protective benefits in neurodegenerative diseases.
Properties
CAS No. |
1389315-05-2 |
---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |
InChI Key |
QOCOQICNCWFZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |
Origin of Product |
United States |
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